molecular formula C8H5N3 B1395944 Imidazo[1,2-a]pyridine-7-carbonitrile CAS No. 952566-04-0

Imidazo[1,2-a]pyridine-7-carbonitrile

Cat. No. B1395944
CAS RN: 952566-04-0
M. Wt: 143.15 g/mol
InChI Key: KIYOXVPZRXLLDR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carbonitrile is a type of heterocyclic compound . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Safety and Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyridine-7-carbonitrile is not available in the search results, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-7-carbonitrile is a compound that has been identified to have potential therapeutic applications. The primary targets of Imidazo[1,2-a]pyridine-7-carbonitrile are believed to be the KRAS G12C proteins , and it has also been suggested to target the MARK4 protein . These proteins play significant roles in cell signaling pathways, and their dysregulation can lead to various diseases, including cancer .

Mode of Action

Imidazo[1,2-a]pyridine-7-carbonitrile interacts with its targets through a process known as covalent bonding . This interaction results in the inhibition of the target proteins, disrupting their normal function and leading to changes in cellular processes . For instance, when Imidazo[1,2-a]pyridine-7-carbonitrile binds to the KRAS G12C proteins, it inhibits their activity, which can lead to the suppression of cancer cell growth .

Biochemical Pathways

By inhibiting the activity of proteins like KRAS G12C and MARK4, Imidazo[1,2-a]pyridine-7-carbonitrile can disrupt these pathways, potentially leading to the suppression of disease progression .

Pharmacokinetics

It is generally believed that the compound has high gi absorption and is bbb permeant . These properties suggest that Imidazo[1,2-a]pyridine-7-carbonitrile could have good bioavailability, allowing it to reach its targets effectively.

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridine-7-carbonitrile’s action are primarily related to its inhibitory effects on its target proteins. By inhibiting the activity of proteins like KRAS G12C and MARK4, Imidazo[1,2-a]pyridine-7-carbonitrile can disrupt cellular processes related to cell growth and proliferation . This disruption can lead to the suppression of disease progression, making Imidazo[1,2-a]pyridine-7-carbonitrile a potential therapeutic agent for diseases like cancer .

properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYOXVPZRXLLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717193
Record name Imidazo[1,2-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-7-carbonitrile

CAS RN

952566-04-0
Record name Imidazo[1,2-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-7-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of Imidazo[1,2-a]pyridine-7-carboxylic acid amide (38 mg, 0.24 mmol) and triethylamine (0.066 ml, 0.47 mmol) in CH2Cl2 (5 ml) was added trifluoroacetic anhydride (0.39, 2.83 mmol) dropwise. The reaction mixture was stirred at room temperature for 2 h before the crude mixture was loaded onto a SCX SPE cartridge, washing with MeOH and eluting with the product with 2M NH3/MeOH. Removal of solvent in vacuo afforded the title compounds (32 mg). MS: [M+H]+ 143.
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
0.066 mL
Type
reactant
Reaction Step One
Quantity
2.83 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chloroacetaldehyde (˜50% in H2O, 3.24 ml, 26 mmol) was added to a stirred mixture of 2-amino-isonicotinonitrile (1.6 g, 3.4 mmol) and NaHCO3 (2.23 g, 26.5 mmol) in ethanol (20 ml) at RT under N2. The reaction was stirred and heated at 80° C. for 18 hours. After cooling to RT the volatiles were removed in vacuo and the residue was partitioned between EtOAc/H2O. This mixture was filtered to remove some dark insoluble residue. The solid was washed with MeOH. The aqueous layer was extracted with EtOAc (×2). The combined EtOAc extracts were dried (Na2SO4) and filtered. The MeOH washings were added and the volatiles were removed in vacuo. The residue was purified by chromatography on silica: 100% DCM→1% 2M NH3-MeOH/DCM to give the title product. 1H NMR (400 MHz, DMSO-d6): 8.74 (1H, dd), 8.35 (1H, s), 8.19 (1H, s), 7.86 (1H, s), 7.21 (1H, dd).
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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